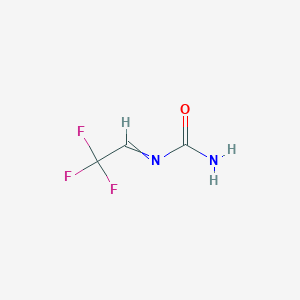
N-(2,2,2-Trifluoroethylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trifluoroethylidene)urea is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2,2,2-Trifluoroethylidene)urea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2,2-Trifluoroethylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluoroacetaldehyde derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of various substituted ureas.
Applications De Recherche Scientifique
N-(2,2,2-Trifluoroethylidene)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(2,2,2-Trifluoroethylidene)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(2,2,2-Trifluoroethylidene)sulfenamides
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- N-2,2,2-Trifluoroethylisatin ketimines
Comparison: N-(2,2,2-Trifluoroethylidene)urea stands out due to its unique combination of the trifluoromethyl group and urea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while N-(2,2,2-Trifluoroethylidene)sulfenamides are primarily used in the synthesis of trifluoromethylated amines, this compound finds broader applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
138968-31-7 |
|---|---|
Formule moléculaire |
C3H3F3N2O |
Poids moléculaire |
140.06 g/mol |
Nom IUPAC |
2,2,2-trifluoroethylideneurea |
InChI |
InChI=1S/C3H3F3N2O/c4-3(5,6)1-8-2(7)9/h1H,(H2,7,9) |
Clé InChI |
DAVGPBHOLYQJBM-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
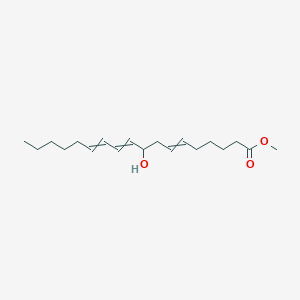
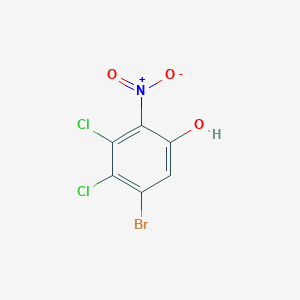

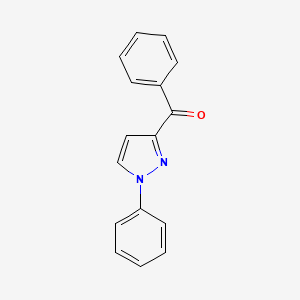
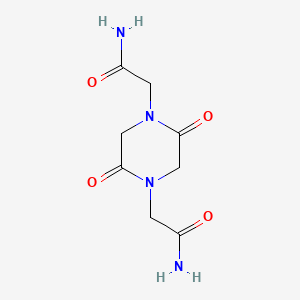

![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)

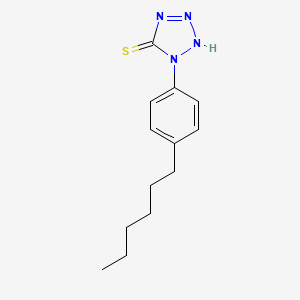

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
